Methyl 2-amino-4-phenylthiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is characterized by a thiophene ring substituted with an amino group, a phenyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with phenylacetyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require an inert atmosphere and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20°C to 25°C.
Substitution: Various nucleophiles such as halides, amines; temperatures ranging from 25°C to 100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiophenes.
Scientific Research Applications
Methyl 2-amino-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Differing in the position of the amino and methyl groups.
Uniqueness: Methyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and carboxylate ester makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 2-amino-4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSKPUYBBZGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350681 | |
Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67171-55-5 | |
Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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